

An In-depth Technical Guide to 7-Chloro-4-methyl-1H-indole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Chloro-4-methyl-1H-indole

Cat. No.: B1361737

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

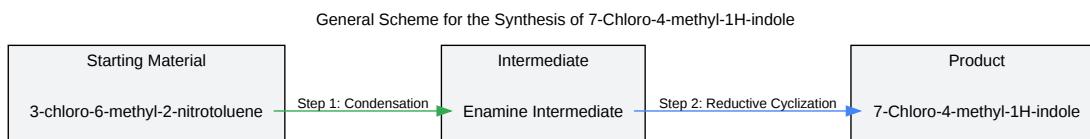
This technical guide provides a comprehensive overview of **7-Chloro-4-methyl-1H-indole**, a substituted indole of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and a visualization of the synthetic workflow.

Chemical Identity and Properties

7-Chloro-4-methyl-1H-indole is a halogenated and methylated derivative of the indole heterocyclic system. The indole scaffold is a core structural motif in numerous biologically active compounds and pharmaceuticals. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

CAS Number: 941294-27-5

Physicochemical Data


A summary of the available quantitative data for **7-Chloro-4-methyl-1H-indole** is presented below. It should be noted that some of these properties are estimated and may vary based on experimental conditions.

Property	Value	Source
Molecular Formula	C ₉ H ₈ ClN	[1]
Molecular Weight	165.62 g/mol	N/A
Boiling Point	307.5 ± 22.0 °C at 760 mmHg (Predicted)	N/A
Flash Point	168.5 ± 7.9 °C (Predicted)	N/A
Density	1.28 ± 0.1 g/cm ³ (Predicted)	N/A
pKa	16.53 ± 0.30 (Predicted)	N/A

Synthesis of 7-Chloro-4-methyl-1H-indole

While a specific, peer-reviewed synthesis for **7-Chloro-4-methyl-1H-indole** is not readily available in the searched literature, a highly effective and general method for the preparation of substituted indoles is the Leimgruber-Batcho indole synthesis.[\[2\]](#) This two-step process begins with an o-nitrotoluene derivative and provides a versatile route to a wide array of indole compounds.

The logical precursor for the synthesis of **7-Chloro-4-methyl-1H-indole** via this method is 3-chloro-6-methyl-2-nitrotoluene. The overall synthetic transformation is depicted below:

[Click to download full resolution via product page](#)

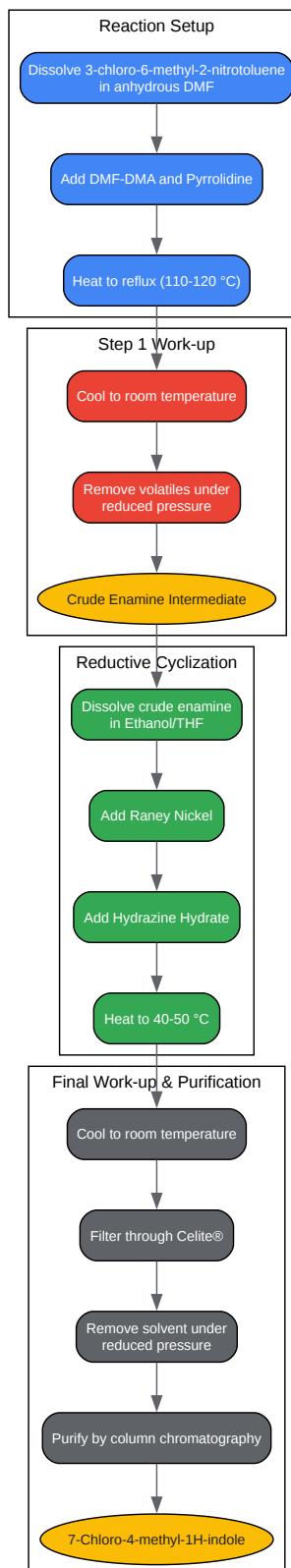
Caption: Synthetic overview for **7-Chloro-4-methyl-1H-indole**.

Experimental Protocol: Leimgruber-Batcho Synthesis (Representative)

This protocol is a representative procedure based on the well-established Leimgruber-Batcho indole synthesis and is adapted for the preparation of **7-Chloro-4-methyl-1H-indole**.[\[2\]](#)[\[3\]](#)

Step 1: Formation of the Enamine Intermediate

- Reagents and Solvents:
 - 3-chloro-6-methyl-2-nitrotoluene
 - N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
 - Pyrrolidine (optional, but can accelerate the reaction)
 - Anhydrous Dimethylformamide (DMF)
- Procedure: a. In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 3-chloro-6-methyl-2-nitrotoluene (1.0 eq) in anhydrous DMF. b. Add N,N-dimethylformamide dimethyl acetal (1.2 eq) and pyrrolidine (1.2 eq) to the solution. c. Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. e. Upon completion, cool the reaction mixture to room temperature. f. Remove the volatile components under reduced pressure using a rotary evaporator to yield the crude enamine intermediate, which often presents as a dark red oil or solid. This intermediate can be used in the next step without further purification.


Step 2: Reductive Cyclization to **7-Chloro-4-methyl-1H-indole**

- Reagents and Solvents:
 - Crude enamine intermediate from Step 1
 - Reducing agent (e.g., Raney Nickel, Palladium on carbon, or stannous chloride)

- Hydrogen source (e.g., hydrogen gas or hydrazine hydrate)
- Solvent (e.g., Ethanol, Tetrahydrofuran, or Ethyl Acetate)
- Procedure (using Raney Nickel and Hydrazine): a. Dissolve the crude enamine intermediate in a suitable solvent such as ethanol or a mixture of tetrahydrofuran and methanol. b. Carefully add a catalytic amount of Raney Nickel slurry to the solution under an inert atmosphere (e.g., nitrogen). c. To the stirred suspension, add hydrazine hydrate (85% solution in water, 1.5-2.0 eq) dropwise. The addition may be exothermic and cause gas evolution. d. After the initial reaction subsides, gently heat the mixture to 40-50 °C for 1-2 hours, or until TLC analysis indicates the disappearance of the enamine intermediate. e. Cool the reaction mixture to room temperature and carefully filter it through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with the reaction solvent. f. Combine the filtrate and washings and remove the solvent under reduced pressure. g. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **7-Chloro-4-methyl-1H-indole**.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the Leimgruber-Batcho synthesis for **7-Chloro-4-methyl-1H-indole**.

[Click to download full resolution via product page](#)

Caption: Leimgruber-Batcho Synthesis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Chloro-4-methyl-1H-indole [chemicalbook.com]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 7-Chloro-4-methyl-1H-indole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1361737#7-chloro-4-methyl-1h-indole-cas-number-lookup>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

